molecular formula C17H12ClN3O4 B610965 SR 16832

SR 16832

Cat. No.: B610965
M. Wt: 357.7 g/mol
InChI Key: CVTZAGCRUDYUGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR 16832 involves multiple steps, starting with the preparation of the core structure, 6-methoxy-4-quinoline. This is followed by the introduction of the nitrobenzamide moiety. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like chloroform, methanol, and nitric acid. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced as a powder and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

SR 16832 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

SR 16832 has several scientific research applications:

    Chemistry: Used as a chemical tool to study PPARγ inhibition and its effects on ligand binding and transcriptional activity.

    Biology: Employed in cellular assays to investigate the role of PPARγ in various biological processes.

    Medicine: Potential therapeutic applications in diseases where PPARγ plays a critical role, such as diabetes and metabolic disorders.

    Industry: Utilized in the development of new drugs targeting PPARγ

Mechanism of Action

SR 16832 exerts its effects by inhibiting PPARγ at both orthosteric and allosteric sites. This dual-site inhibition prevents the binding of endogenous ligands and reduces the transcriptional activity of PPARγ. The compound effectively blocks the activation of PPARγ by endogenous ligands like docosahexaenoic acid (DHA), thereby modulating gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    GW 9662: An orthosteric covalent antagonist of PPARγ.

    T 0070907: Another orthosteric covalent antagonist of PPARγ.

Uniqueness of SR 16832

This compound is unique due to its dual-site inhibition mechanism, which allows it to inhibit PPARγ more effectively than orthosteric covalent antagonists like GW 9662 and T 0070907. This dual-site action provides a more comprehensive inhibition of PPARγ, making this compound a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTZAGCRUDYUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.